ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and reduce costs. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor activation. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Shares a similar core structure but differs in the functional groups attached.
5,6,7,8-tetrahydro-2-naphthoic acid: Another related compound with a similar backbone but different substituents.
Uniqueness
Ethyl 1-(2-methylphenyl)-6-oxo-4-[(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)oxy]-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
ethyl 1-(2-methylphenyl)-6-oxo-4-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyloxy)pyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S/c1-3-31-24(28)23-21(15-22(27)26(25-23)20-11-7-4-8-16(20)2)32-33(29,30)19-13-12-17-9-5-6-10-18(17)14-19/h4,7-8,11-15H,3,5-6,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHDKUNIXCSFDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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